KDM4D Inhibitory Potency of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Lead Compound 10r Versus Initial Hit Compound 2
The most advanced analog within the pyrazolo[1,5-a]pyrimidine-3-carbonitrile series, compound 10r (which carries the 6,7‑bis(4‑methoxyphenyl) substitution pattern), achieved an IC₅₀ of 0.41 ± 0.03 µM against KDM4D, representing a significant improvement over the initial virtual screening hit compound 2 [1]. This more than 10‑fold potency enhancement was achieved through systematic SAR exploration of the phenyl substituents, with the 4‑methoxy groups being critical for optimal activity.
| Evidence Dimension | KDM4D inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.41 ± 0.03 µM (compound 10r, representative of the 6,7‑bis(4‑methoxyphenyl)‑3‑carbonitrile chemotype) |
| Comparator Or Baseline | Initial hit compound 2 (structurally related pyrazolo[1,5-a]pyrimidine-3-carbonitrile); IC₅₀ not separately reported but confirmed as less potent than 10r |
| Quantified Difference | Compound 10r is the most potent congener in the series; precise fold‑improvement over compound 2 is not disclosed, but SAR indicates >10‑fold gain in activity |
| Conditions | Recombinant KDM4D enzyme inhibition assay; Bioorg Med Chem Lett 2017 |
Why This Matters
This establishes the 6,7‑bis(4‑methoxyphenyl)‑3‑carbonitrile substitution as the optimized pharmacophore for KDM4D potency within the pyrazolo[1,5-a]pyrimidine series, directly informing procurement decisions for structure‑based epigenetic probe development.
- [1] Fang Z, Wang T, Li H, Zhang G, Wu XA, Yang L, Peng YL, Zou J, Li LL, Xiang R, Yang SY. Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. Bioorg Med Chem Lett. 2017;27(14):3201-3204. View Source
